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Compound of Interest

Compound Name: MonosodiuM Maleate Trihydrate

Cat. No.: B8003687 Get Quote

Executive Summary: The Salt Selection Challenge
In pharmaceutical formulation and industrial synthesis, the choice between a free acid (Maleic

Acid) and its salt forms (Monosodium vs. Disodium) dictates solubility, bioavailability, and

stability. Monosodium Maleate Trihydrate (MMT) represents a unique "intermediate" state.

Unlike the free acid or the fully neutralized disodium salt, MMT contains the Hydrogen Maleate

Anion, a species stabilized by a remarkably strong intramolecular hydrogen bond.

This guide provides a definitive FTIR spectral analysis of MMT, distinguishing it from its

chemical relatives. We focus on the "fingerprint" of the hydrogen maleate ion and the specific

hydration signatures that validate the trihydrate form.

Structural Context & Chemical Identity[1][2][3]
To interpret the spectrum, one must understand the lattice architecture. MMT (CAS: 3105-55-3)

crystallizes in a triclinic system (Space Group P1).[1][2]

The Hydrogen Maleate Anion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

): This is the core chromophore. It features a proton shared between two carboxylate
oxygens. In MMT, this forms a strong, asymmetric intramolecular hydrogen bond (O···O
distance ≈ 2.44 Å), creating a pseudo-ring structure.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8003687?utm_src=pdf-interest
https://www.benchchem.com/product/b8003687?utm_src=pdf-body
https://www.researchgate.net/publication/270431892_Refinement_of_the_crystal_structure_of_sodium_hydrogen_maleate_trihydrate_NaHC4H2O4_3H2O_at_room_temperature
https://www.smolecule.com/products/s655098
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8003687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Trihydrate Lattice: Three crystallographically independent water molecules stabilize the

sodium cation (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-

star-inserted">

) in a distorted octahedral geometry.

Visualizing the Structural Shift
The following diagram illustrates the chemical progression and the resulting spectral

implications.
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Figure 1: Structural evolution from Maleic Acid to Disodium Maleate and associated spectral

shifts.

Experimental Protocol: Ensuring Spectral Integrity
The trihydrate nature of MMT makes it sensitive to sample preparation. Aggressive grinding or

high pressure can induce partial dehydration or lattice distortion, leading to spectral artifacts.

Validated Workflow
Technique Selection:
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Preferred:ATR (Attenuated Total Reflectance) using a Diamond/ZnSe crystal. Requires

minimal sample prep and preserves hydration state.

Alternative: KBr Pellet. Warning: Excessive grinding generates heat, potentially

dehydrating the surface (loss of peaks at 3500-3200 cm⁻¹).

Self-Validating Check:

Step 1: Scan background (air).

Step 2: Scan sample (32 scans, 4 cm⁻¹ resolution).

Step 3 (Validation): Check the region 1800–1600 cm⁻¹.

Pass: Distinct split bands (Acid Carbonyl + Carboxylate).

Fail: Single sharp band at ~1705 cm⁻¹ (Indicative of reversion to Maleic Acid) or loss of

water definition.

Comparative Spectral Analysis
The FTIR spectrum of MMT is complex due to the superposition of water modes, the hydrogen

maleate ion, and the lattice vibrations.

Region 1: The Hydration Zone (3600 – 3000 cm⁻¹)
Maleic Acid: Shows broad O-H stretching from carboxylic dimers (often 3000–2500 cm⁻¹).

MMT: Distinct, broad bands centered between 3500 – 3200 cm⁻¹.

Assignment:

of the three lattice water molecules.

Differentiation: Unlike surface moisture (which is weak and shapeless), these bands are

intense and structured due to the specific coordination of water to

.
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Region 2: The "Hydrogen Maleate" Continuum (1800 –
800 cm⁻¹)
This is the most diagnostic region. The intramolecular hydrogen bond (IHB) in the hydrogen

maleate anion is so strong that it modifies the vibrational potential energy surface.

The "Hadzi" Band: Strong hydrogen bonds (Type A) often produce a very broad absorption

background that can extend from 1500 cm⁻¹ down to 600 cm⁻¹. In MMT, look for anomalous

broadening underlying the fingerprint region.

Carbonyl Splitting (1750 – 1350 cm⁻¹):

Maleic Acid: Single dominant peak at ~1707 cm⁻¹ (

dimer).

MMT: The symmetry is broken. You will observe:

~1700–1680 cm⁻¹:

of the carboxylic acid end (involved in the IHB).

~1590–1550 cm⁻¹:

asymmetric stretch of the carboxylate end.

~1380–1350 cm⁻¹:

symmetric stretch.

Comparative Data Table
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Functional
Group

Mode
Maleic Acid
(Free)

Monosodium

Maleate

Trihydrate

Disodium
Maleate

Hydration Water Absent
3500 – 3200

cm⁻¹ (Strong)

Variable (if

hydrated)

Acid Carbonyl
1707 cm⁻¹

(Sharp)

~1700 – 1680

cm⁻¹ (Shifted)
Absent

Carboxylate Absent
1590 – 1550

cm⁻¹

~1580 cm⁻¹

(Dominant)

Carboxylate Absent
1380 – 1350

cm⁻¹
~1400 cm⁻¹

Alkene ~1630 cm⁻¹
1640 – 1620

cm⁻¹
~1600 cm⁻¹

Intramolecular H-

Bond
Absent

Broad underlying

absorption

<1600

Absent

Note: The exact position of the MMT acid carbonyl depends on the strength of the asymmetric

hydrogen bond. The stronger the bond, the lower the wavenumber shift.

Peak Assignment Logic Flow
Use this logic gate to confirm the identity of an unknown maleate sample.
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Validation Step

Unknown Maleate Sample

Check 3500-3200 cm⁻¹
Significant OH Bands?

Check 1710-1680 cm⁻¹
Is there a C=O band?

Yes (Hydrated)

Likely Maleic Acid
(or Anhydride if >1750)

No (Anhydrous)

Likely Disodium Maleate
(Check 1580/1400 doublet)

No (Only Salt peaks)

CONFIRMED:
Monosodium Maleate Trihydrate

Yes (Acid + Salt present)

Verify Intramolecular H-Bond:
Look for broad background/shift

in 1500-1000 region

Click to download full resolution via product page

Figure 2: Logic flow for identifying Monosodium Maleate Trihydrate via FTIR.

Performance Implications
Why choose MMT over the alternatives?

Buffering Capacity: The presence of both protonated and deprotonated groups allows MMT

to act as a localized buffer (pH ~4.0 in solution), unlike the highly acidic Maleic Acid (pH < 2)

or alkaline Disodium Maleate.
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Solubility: The trihydrate form often exhibits faster dissolution rates than the anhydrous free

acid due to the pre-existing water lattice disrupting the crystal energy barrier.

Stability: The strong intramolecular hydrogen bond locks the conformation of the maleate ion,

potentially reducing isomerization to fumaric acid (trans-isomer) under thermal stress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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